Chain Length of Non-8-ene-1-thiol Enables Dispersed Nanoparticle Immobilization, Unlike Shorter C3 Homologs
When used to stabilize gold nanoparticles, the chain length of an omega-alkene-1-thiol dictates the morphology of particles upon covalent immobilization onto silicon surfaces [1]. In a head-to-head comparison under identical hydrosilylation conditions, gold nanoparticles stabilized with 2-propene-1-thiol (C3) underwent self-fusion after surface attachment, while those stabilized with 5-hexene-1-thiol (C6) or 10-undecene-1-thiol (C11) remained as independent, non-fused particles [1]. This provides a class-level inference that Non-8-ene-1-thiol (C9), with its intermediate chain length, is more likely to behave similarly to the C6 and C11 thiols, promoting the formation of well-dispersed, non-fused particle arrays, which is a critical parameter for applications requiring high surface area or individual particle addressability.
| Evidence Dimension | Gold nanoparticle morphology after immobilization on silicon |
|---|---|
| Target Compound Data | Not directly measured for C9, but inferred based on its chain length being greater than C3. |
| Comparator Or Baseline | 2-propene-1-thiol (C3): Particles self-fused. 5-hexene-1-thiol (C6) and 10-undecene-1-thiol (C11): Particles remained independent. |
| Quantified Difference | Morphology changes from fused (C3) to non-fused (C6, C11). C9 is expected to behave similarly to C6 and C11. |
| Conditions | Gold nanoparticles (2-3 nm diameter) stabilized with omega-alkene-1-thiols, covalently linked to H-terminated Si(111) surface via thermal hydrosilylation at 80-180 °C [1]. |
Why This Matters
This is critical for procuring the correct reagent for fabricating nanoparticle arrays, as selecting the wrong chain length (e.g., C3) leads to undesirable particle fusion and loss of nanoscale feature control.
- [1] Yamanoi, Y., Yonezawa, T., Shirahata, N., & Nishihara, H. (2005). Detailed structural examinations of covalently immobilized gold nanoparticles onto hydrogen-terminated silicon surfaces. Chemistry - A European Journal, 12(1), 314-323. View Source
